(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid
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Overview
Description
(2Z)-4-[(Furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid is an organic compound that features a furan ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of furan-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the synthesis process. The use of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-[(Furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various furan derivatives, alcohol derivatives, and substituted amino compounds. These products can have different properties and applications depending on the specific reaction conditions used .
Scientific Research Applications
(2Z)-4-[(Furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being explored as a potential drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid include other furan derivatives such as furan-2-carbaldehyde, furan-2-ylmethanol, and furan-2-ylmethylamine.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which gives it distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(Z)-4-(furan-2-ylmethylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(3-4-9(12)13)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBMOBUYXGBBMZ-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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